molecular formula C10H14N2O B1319900 (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1247507-96-5

(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol

Cat. No. B1319900
CAS RN: 1247507-96-5
M. Wt: 178.23 g/mol
InChI Key: CWTZVPOJPUXUKB-UHFFFAOYSA-N
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Description

The compound “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol” is characterized by a pyrrolidine ring and a pyridine ring . In the ROESY spectrum, aryl proton “1” and methine proton “3” show a common NOE to methylene proton “2b”. This suggests a trans-relationship between the two aryl rings in the molecule .

Scientific Research Applications

Drug Discovery: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core component of “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol”, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization , contributes to the stereochemistry of the molecule, and increases three-dimensional coverage .

Selective Androgen Receptor Modulators (SARMs)

Derivatives of pyrrolidine, such as “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol”, have been synthesized as SARMs. These compounds are optimized to modulate androgen receptors for potential therapeutic applications .

Anti-Fibrosis Activity

Novel 2-(Pyridin-2-yl) pyrimidine derivatives, which can be synthesized from pyrrolidine-based compounds, have shown promising anti-fibrotic activities. They inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Synthesis of Heterocyclic Compounds

The pyrrolidine moiety is instrumental in constructing novel heterocyclic compound libraries with potential biological activities. It serves as a privileged structure in medicinal chemistry, leading to the development of diverse biologically active compounds .

Catalyst-Free Synthesis

“(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol” can be used in catalyst-free synthesis methods to obtain substituted pyridin-2-yl and quinolin-2-yl carbamates. This approach is valuable for generating a variety of biologically active compounds .

Metabolic Stability Studies

Compounds derived from pyrrolidine, such as “(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol”, have been tested for oxidative metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic stability and potential drug interactions .

properties

IUPAC Name

(1-pyridin-2-ylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTZVPOJPUXUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanol

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